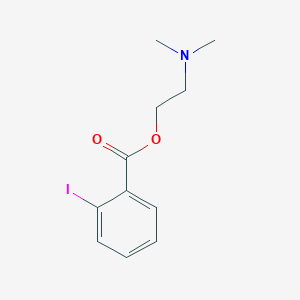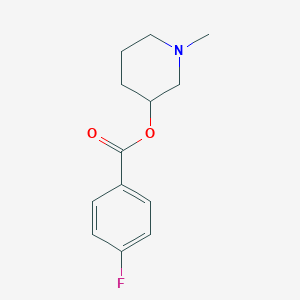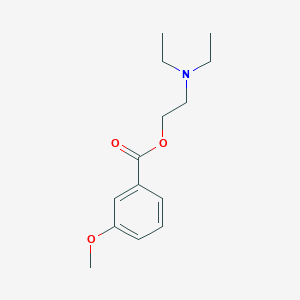![molecular formula C17H25NO3 B295124 2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B295124.png)
2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as tBMEA and is used in various studies to understand the mechanism of action of certain biochemical and physiological processes.
Mecanismo De Acción
TBMEA acts as a selective agonist for GPCRs, specifically the Gαq/11-coupled receptors. It activates these receptors by binding to the extracellular domain, leading to the activation of downstream signaling pathways. This activation can lead to various physiological responses, depending on the specific GPCR that is activated.
Biochemical and Physiological Effects:
tBMEA has been shown to have various biochemical and physiological effects, depending on the specific GPCR that is activated. For example, activation of the Gαq/11-coupled receptors by tBMEA can lead to an increase in intracellular calcium levels, which can affect various cellular processes. tBMEA has also been shown to have an effect on neurotransmitter release, cardiovascular function, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tBMEA in lab experiments is its selectivity for Gαq/11-coupled receptors. This allows for specific activation of these receptors, without affecting other signaling pathways. However, one limitation of using tBMEA is its potential for off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of tBMEA in scientific research. One direction is the development of new GPCR agonists and antagonists, based on the structure of tBMEA. Another direction is the use of tBMEA in the development of new drugs for various diseases, such as cardiovascular disease and cancer. Additionally, tBMEA can be used in studies to understand the role of GPCRs in various physiological processes, such as pain sensation and inflammation.
Conclusion:
In conclusion, tBMEA is a chemical compound with potential applications in scientific research. Its selectivity for Gαq/11-coupled receptors makes it a useful tool for studying the mechanism of action of certain biochemical and physiological processes. However, its potential for off-target effects should be taken into consideration when interpreting experimental results. There are several future directions for the use of tBMEA in scientific research, including drug development and understanding the role of GPCRs in various physiological processes.
Métodos De Síntesis
The synthesis of tBMEA involves the reaction of tert-butyl(methyl)amine with 4-methoxyphenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain tBMEA in high purity.
Aplicaciones Científicas De Investigación
TBMEA has been used in various scientific studies to understand the mechanism of action of certain biochemical and physiological processes. It has been found to be a useful tool in studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. tBMEA has also been used to investigate the role of GPCRs in various physiological processes, such as neurotransmission, cardiovascular function, and immune response.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-[tert-butyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18(4)12-13-21-16(19)11-8-14-6-9-15(20-5)10-7-14/h6-11H,12-13H2,1-5H3/b11-8+ |
Clave InChI |
SNDHSZQLNXKMTR-DHZHZOJOSA-N |
SMILES isomérico |
CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC |
SMILES canónico |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)






